molecular formula C12H17N3S B2378159 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine CAS No. 2034606-75-0

4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine

Cat. No.: B2378159
CAS No.: 2034606-75-0
M. Wt: 235.35
InChI Key: FJVXAKKXUBQCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine is a chemical compound of significant interest in medicinal chemistry and antibacterial research. The compound features a trisubstituted pyrimidine core, a scaffold recognized for its potent biological activity and utility in drug discovery programs . The incorporation of the thiomorpholine moiety is a notable structural feature, as thiomorpholine derivatives have demonstrated enhanced cellular potency in pharmaceutical development, particularly in the context of kinase inhibition . This specific molecular architecture suggests potential for diverse research applications. Primarily, its structural similarity to published trisubstituted pyrimidines indicates it may be a valuable tool for investigating new antimalarial agents, given that this class of compounds has shown nanomolar potency against Plasmodium falciparum and high selectivity over mammalian cell lines . Furthermore, the pyrimidine-thiomorpholine structure aligns with chemotypes explored in the development of kinase inhibitors, which are critical for the study of cellular proliferative disorders . In the broader context of antibiotic resistance, molecular hybrids containing nitrogen heterocycles like pyrimidine are a key strategy for overcoming multi-drug resistant bacteria, particularly ESKAPE pathogens, making this compound relevant for synthesizing and evaluating novel antibacterial hybrids and conjugates . This product is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-9-8-11(15-4-6-16-7-5-15)14-12(13-9)10-2-3-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVXAKKXUBQCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead molecule in drug development due to its biological activity:

  • Anticancer Activity : Studies have demonstrated that 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine exhibits significant antiproliferative effects against various cancer cell lines. It acts primarily by inhibiting Cyclin-Dependent Kinase 2 (CDK2), disrupting the cell cycle and inducing apoptosis through caspase activation.
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may reduce inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition Studies

The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its interactions with enzymes may provide insights into new therapeutic strategies for metabolic disorders.

Research has highlighted the compound's ability to modulate cellular pathways related to proliferation and apoptosis, making it a candidate for further studies in cancer therapy.

Case Studies and Findings

Several case studies have documented the efficacy of this compound:

Study Findings
Study 1Significant inhibition of tumor growth in xenograft models of breast cancer was observed, with treated groups showing reduced tumor size compared to controls.
Study 2In a murine model of rheumatoid arthritis, the compound showed a reduction in inflammatory markers, indicating potential for anti-inflammatory applications.
Study 3The compound was highlighted as a promising lead for developing selective CDK inhibitors, showcasing its relevance in cancer research.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate bioavailability and metabolic stability, which are critical for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

The replacement of oxygen in morpholine with sulfur in thiomorpholine significantly alters electronic and steric properties. For example:

  • Antimycobacterial Activity: Thiomorpholine analog 26b (MIC: >12.5 µg/mL) exhibited reduced potency against M. tuberculosis compared to morpholine analog 26a (MIC: <12.5 µg/mL) and the parent dihydroquinoline 25 (MIC: 12.5 µg/mL). This suggests that oxygen-containing morpholine derivatives may offer superior interactions with bacterial targets .
  • Solubility and Stability : Thiomorpholine derivatives like 4-(2-Fluoro-4-nitrophenyl)thiomorpholine exhibit moderate solubility in organic solvents and stability under standard conditions, likely due to sulfur’s lipophilicity. Morpholine analogs, by contrast, may display higher polarity and aqueous solubility .
Table 1: Comparison of Thiomorpholine and Morpholine Derivatives
Compound Core Structure Key Substituents Biological Activity (MIC, µg/mL) Solubility Profile
Thiomorpholine analog 26b Thiomorpholine Linked to dihydroquinoline >12.5 (M. tuberculosis) Moderate (organic)
Morpholine analog 26a Morpholine Linked to dihydroquinoline <12.5 (M. tuberculosis) Higher aqueous solubility
4-(2-Fluoro-4-nitrophenyl)thiomorpholine Thiomorpholine 2-Fluoro-4-nitrophenyl Pharma research interest Moderate (organic)

Pyrimidine Ring Substitutions

The pyrimidine core in the target compound is substituted with a cyclopropyl group (2-position) and methyl group (6-position). Comparisons with other pyrimidine derivatives reveal:

  • Thieno[3,4-d]pyrimidin-4(3H)-one (16): This compound lacks the thiomorpholine moiety but shares a fused thiophene-pyrimidine structure. Its activity profile (unreported in the evidence) may differ due to the absence of the sulfur-rich thiomorpholine group and cyclopropyl substituent .
  • 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17): A coumarin-pyrimidine hybrid with a phenylthiazoloisoxazole substituent.
Key SAR Insights:
  • Methyl Group at 6-Position : May optimize hydrophobic interactions in enzyme active sites, as seen in other pyrimidine-based inhibitors .

Pharmacological Properties

Thiomorpholine derivatives are associated with diverse bioactivities:

  • α-Glucosidase Inhibition: Morpholine derivatives like 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine show notable α-glucosidase inhibitory activity, suggesting that structural analogs of the target compound could be explored for antidiabetic applications .
  • Target Selectivity: The sulfur atom in thiomorpholine may facilitate unique interactions with cysteine residues in enzymes or metal ions in biological systems, a property less pronounced in morpholine derivatives .

Biological Activity

4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring linked to a pyrimidine moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:

CxHyNzS\text{C}_x\text{H}_y\text{N}_z\text{S}

Research indicates that this compound interacts with specific molecular targets, primarily influencing cellular pathways involved in cell proliferation and apoptosis. The compound has been shown to inhibit certain kinases, which are crucial for cell cycle regulation.

Target Enzymes

  • Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to reduced cell proliferation in cancer models.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity :
    • In vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines, with IC50 values indicating potent activity .
    • Mechanistic Insights : Studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects :
    • Research indicates that it may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models .

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in xenograft models of breast cancer.
Study 2Showed reduction in inflammatory markers in a murine model of rheumatoid arthritis.
Study 3Highlighted its potential as a lead compound for developing selective CDK inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a candidate for further development. Studies indicate moderate bioavailability and metabolic stability, which are critical for therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)thiomorpholine, and what reaction conditions optimize yield?

The synthesis typically involves two key steps:

  • Pyrimidine Core Formation : Cyclization of cyclopropane-carboxamide or substituted pyrimidine precursors under acidic conditions (e.g., phosphorus oxychloride) or basic conditions (e.g., NaOH) .
  • Thiomorpholine Introduction : Nucleophilic substitution using thiomorpholine, often requiring polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures (60–100°C) .
    Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to thiomorpholine) and reaction time (12–24 hours) to achieve yields >70% .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopic Analysis :
    • NMR : Confirms cyclopropyl and thiomorpholine substituents via characteristic shifts (e.g., δ 1.0–1.2 ppm for cyclopropyl protons; δ 3.5–4.0 ppm for thiomorpholine S-CH₂ groups) .
    • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.1) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry of the pyrimidine-thiomorpholine junction .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution during thiomorpholine coupling?

The reaction likely proceeds via an SNAr (nucleophilic aromatic substitution) mechanism:

  • Electrophilic Activation : Electron-withdrawing groups (e.g., methyl, cyclopropyl) on the pyrimidine ring enhance electrophilicity at the 4-position .
  • Leaving Group Influence : Halogens (e.g., Cl) at the 4-position of pyrimidine improve substitution efficiency, with thiomorpholine attacking the activated carbon .
    Kinetic studies (e.g., rate dependence on thiomorpholine concentration) and isotopic labeling (¹³C tracking) can validate the mechanism .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

Discrepancies arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor higher yields than non-polar solvents (e.g., toluene) due to better stabilization of transition states .
  • Catalyst Selection : Use of DBU (1,8-diazabicycloundec-7-ene) as a base accelerates substitution compared to weaker bases like K₂CO₃ .
    Resolution requires Design of Experiments (DoE) to systematically test variables (temperature, solvent, catalyst) and validate via HPLC purity analysis .

Q. What computational methods predict the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) : Models electron density distribution to identify reactive sites (e.g., pyrimidine C4 for substitution) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding between thiomorpholine sulfur and catalytic lysine residues .
    Tools like AutoDock Vina or Schrödinger Suite are recommended for docking studies .

Q. What strategies mitigate challenges in purifying this compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates thiomorpholine derivatives from byproducts like unreacted pyrimidine precursors .
  • Recrystallization : Use of ethyl acetate/hexane mixtures (1:3 v/v) at low temperatures (4°C) improves crystal purity .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Accelerated Stability Testing : Exposure to 40°C/75% RH for 6 months, with LC-MS monitoring for degradation products (e.g., oxidation at thiomorpholine sulfur) .
  • Light Sensitivity : UV-Vis spectroscopy detects photo-degradation (λmax shifts from 265 nm to 280 nm) .

Data Contradiction Analysis

Example : Conflicting reports on biological activity (e.g., kinase inhibition IC₅₀ values ranging from 10 nM to 1 µM):

  • Root Cause : Differences in assay conditions (e.g., ATP concentration, enzyme isoforms) .
  • Resolution : Standardize assays using recombinant kinases (e.g., EGFR T790M mutant) and fixed ATP levels (1 mM) .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions to prevent hydrolysis of the cyclopropyl group .
  • Biological Assays : Combine enzymatic inhibition studies (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.